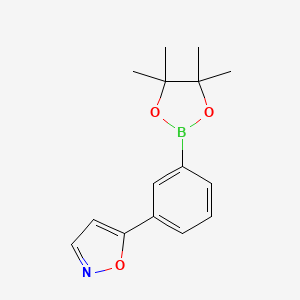

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole

Description

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole (CAS: 374715-22-7) is a boron-containing heterocyclic compound with the molecular formula C₁₅H₁₈BNO₃ and a molecular weight of 271.12 g/mol . Its structure comprises an isoxazole ring (a five-membered ring with one oxygen and one nitrogen atom) linked to a phenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This boronate ester group renders the compound highly reactive in Suzuki-Miyaura cross-coupling reactions, a key methodology in synthesizing biaryls and complex organic frameworks .

The compound is primarily utilized in pharmaceutical and materials science research, where its boronate functionality enables precise carbon-carbon bond formation. Its stability under ambient conditions and compatibility with diverse reaction media make it a versatile building block for drug discovery and polymer chemistry .

Properties

Molecular Formula |

C15H18BNO3 |

|---|---|

Molecular Weight |

271.12 g/mol |

IUPAC Name |

5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-oxazole |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13-8-9-17-18-13/h5-10H,1-4H3 |

InChI Key |

WFBJKOPPYNHWQM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=NO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole typically involves the following steps:

Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Formation of Isoxazole Ring: The isoxazole ring can be formed through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is generated from the corresponding oxime, which undergoes dehydration.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is a cross-coupling reaction where the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

Substitution Reactions: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation of the boronic ester group.

Scientific Research Applications

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of biaryl compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isoxazole Backbones

a. 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (CAS 374715-22-7) This compound shares the same isoxazole backbone but features a phenyl substituent at the 3-position of the isoxazole ring. Its molecular weight (271.12 g/mol) is identical to the target compound, but the substituent’s electronic effects may alter solubility and catalytic efficiency .

b. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole (CAS 837392-66-2) This derivative incorporates a benzannulated isoxazole (benzoisoxazole), increasing aromatic conjugation and molecular weight (245.08 g/mol). The extended π-system may improve stability but reduce solubility in polar solvents. Its applications in optoelectronic materials are notable due to enhanced luminescence properties .

Boronate-Containing Heterocycles with Different Cores

a. 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (CAS 690631-96-0)

Replacing isoxazole with a thiazole core introduces a sulfur atom, which increases electron-withdrawing effects. The trifluoromethyl group further enhances electrophilicity, making this compound more reactive in cross-couplings but less stable under acidic conditions. Molecular weight: 383.22 g/mol .

b. 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4-thiadiazole (CAS 2225175-52-8)

The thiadiazole core (a five-membered ring with two nitrogen and one sulfur atom) creates a highly electron-deficient system. This compound (molecular weight: 242.14 g/mol ) exhibits superior reactivity in coupling reactions but requires stringent anhydrous conditions due to moisture sensitivity .

Substituted Phenylboronate Derivatives

a. 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS 852227-94-2)

This compound substitutes isoxazole with pyrazole , a nitrogen-rich heterocycle. The pyrazole ring’s basicity improves solubility in aqueous media, broadening its utility in medicinal chemistry. Molecular weight: 270.13 g/mol .

b. 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (CAS 568577-88-8)

The addition of a morpholine group enhances hydrophilicity and hydrogen-bonding capacity. This derivative (molecular weight: 289.18 g/mol ) is favored in drug delivery systems and as a ligand in catalysis .

Data Table: Key Properties of Compared Compounds

Biological Activity

5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole is a compound of interest due to its unique structural features and potential biological applications. The presence of the isoxazole ring and the boronic ester group suggests that this compound may exhibit significant biological activity, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : CHBOS

- Molecular Weight : 268.14 g/mol

- CAS Number : 250726-93-3

The biological activity of this compound can be attributed to its ability to form stable complexes with transition metals via the boronic ester group. This property facilitates various catalytic processes, including the Suzuki-Miyaura coupling reaction, which is crucial in the synthesis of complex organic molecules .

Biological Applications

- Pharmaceutical Development : The isoxazole moiety is known for its presence in numerous biologically active compounds. Research indicates that derivatives of isoxazole exhibit anti-inflammatory, antimicrobial, and anticancer properties .

- Organic Synthesis : The compound serves as a valuable building block in organic synthesis, particularly in forming carbon-carbon bonds through coupling reactions. This utility extends to the development of pharmaceuticals and agrochemicals.

Study 1: Anticancer Activity

A study investigated the anticancer properties of various isoxazole derivatives. It was found that compounds containing the isoxazole ring demonstrated significant cytotoxic effects against several cancer cell lines. Specifically, modifications on the phenyl ring influenced the potency and selectivity against cancer cells .

Study 2: Mechanochemical Synthesis

Research highlighted the use of mechanochemical methods to synthesize isoxazoles efficiently. The study demonstrated that 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole could be synthesized using ball-milling techniques under solvent-free conditions, yielding high purity products suitable for biological testing .

Study 3: Biological Activity Screening

In a screening assay for biological activity, compounds similar to 5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole were evaluated for their effects on enzyme inhibition. Results indicated that these compounds could inhibit specific enzymes involved in metabolic pathways related to cancer progression .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.